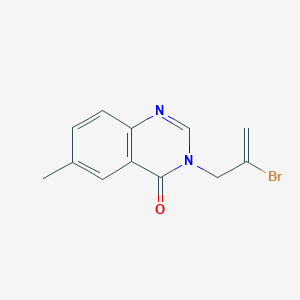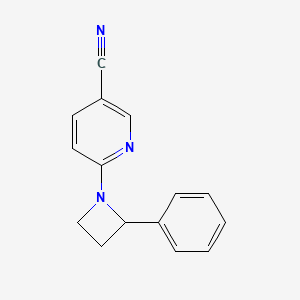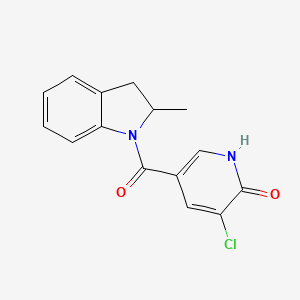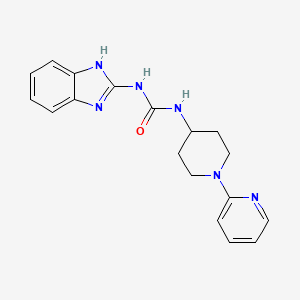
1-(3,3-dimethylmorpholin-4-yl)-3-(1H-indol-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-dimethylmorpholin-4-yl)-3-(1H-indol-3-yl)propan-1-one, also known as DIM-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(3,3-dimethylmorpholin-4-yl)-3-(1H-indol-3-yl)propan-1-one is not fully understood, but it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It is also thought to inhibit the growth and proliferation of cancer cells by disrupting various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 1-(3,3-dimethylmorpholin-4-yl)-3-(1H-indol-3-yl)propan-1-one can induce apoptosis in cancer cells by activating various caspases (proteases involved in programmed cell death) and disrupting the mitochondrial membrane potential. It has also been shown to inhibit the growth and proliferation of cancer cells by downregulating various oncogenes (genes that promote cancer growth) and upregulating tumor suppressor genes (genes that inhibit cancer growth).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3,3-dimethylmorpholin-4-yl)-3-(1H-indol-3-yl)propan-1-one in lab experiments is its potent antitumor activity against various cancer cell lines. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of using 1-(3,3-dimethylmorpholin-4-yl)-3-(1H-indol-3-yl)propan-1-one in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the study of 1-(3,3-dimethylmorpholin-4-yl)-3-(1H-indol-3-yl)propan-1-one. One possible direction is the development of new cancer therapies based on its potent antitumor activity. Another direction is the investigation of its anti-inflammatory and antioxidant properties for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 1-(3,3-dimethylmorpholin-4-yl)-3-(1H-indol-3-yl)propan-1-one involves the reaction of 3,3-dimethylmorpholine-4-carboxylic acid with 1H-indole-3-carbaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then purified by column chromatography to obtain pure 1-(3,3-dimethylmorpholin-4-yl)-3-(1H-indol-3-yl)propan-1-one.
Applications De Recherche Scientifique
1-(3,3-dimethylmorpholin-4-yl)-3-(1H-indol-3-yl)propan-1-one has been studied extensively for its potential applications in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells.
In addition to its antitumor activity, 1-(3,3-dimethylmorpholin-4-yl)-3-(1H-indol-3-yl)propan-1-one has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
1-(3,3-dimethylmorpholin-4-yl)-3-(1H-indol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2)12-21-10-9-19(17)16(20)8-7-13-11-18-15-6-4-3-5-14(13)15/h3-6,11,18H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIVDDVAOJCPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)CCC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

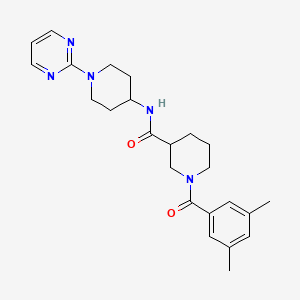
![5-(2-methylpropyl)-2-(1-methylpyrazol-4-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7527723.png)
![6-pyrazol-1-yl-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazin-2-amine](/img/structure/B7527726.png)
![N-[1-(3-methoxybenzoyl)piperidin-3-yl]acetamide](/img/structure/B7527734.png)
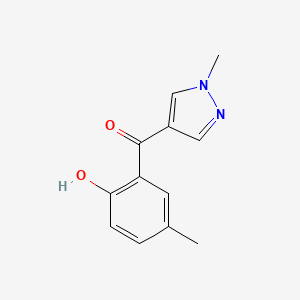
![(5-Fluoro-2-hydroxyphenyl)-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]methanone](/img/structure/B7527739.png)

![2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B7527759.png)
![6-[1-[(6-tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7527760.png)
